molecular formula C8H18O4 B1607395 1,1,3,3-Tetramethoxybutane CAS No. 5744-65-0

1,1,3,3-Tetramethoxybutane

Cat. No.: B1607395
CAS No.: 5744-65-0
M. Wt: 178.23 g/mol
InChI Key: HTARNSZGZUTMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethoxybutane can be synthesized through several methods. One common route involves the reaction of acetylacetaldehyde dimethyl acetal with trimethoxymethane. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethoxybutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3,3-Tetramethoxybutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-tetramethoxybutane involves its reactivity with various chemical reagents. The methoxy groups can participate in nucleophilic substitution reactions, while the butane backbone provides stability to the molecule. The compound can also undergo hydrolysis to form corresponding alcohols and aldehydes, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethoxypropane: Similar in structure but with a different carbon backbone.

    1,1,3,3-Tetramethoxyethane: Another related compound with a shorter carbon chain.

Uniqueness

1,1,3,3-Tetramethoxybutane is unique due to its specific carbon backbone and the presence of four methoxy groups. This structure provides distinct reactivity and stability compared to other similar compounds. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

1,1,3,3-Tetramethoxybutane (TMB) is a compound that has garnered interest in various fields of chemical and biological research due to its unique structural properties. This article explores the biological activity of TMB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features four methoxy groups attached to a butane backbone. The presence of these methoxy groups significantly influences its reactivity and interaction with biological systems. The compound's molecular formula is C8H18O4C_8H_{18}O_4, and it exhibits properties that make it suitable for various synthetic applications in organic chemistry.

The biological activity of TMB is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxy groups can participate in hydrogen bonding and other interactions that facilitate binding to proteins or nucleic acids. This interaction may modulate enzymatic activities or influence gene expression.

Key Mechanisms:

  • Enzyme Inhibition : TMB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that TMB may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by affecting the phosphorylation status of key proteins.

Biological Activity Studies

Several studies have investigated the biological activity of TMB through various experimental approaches.

Table 1: Summary of Biological Activity Studies on TMB

Study ReferenceBiological ActivityMethodologyFindings
Enzyme InhibitionIn vitro assaysShowed significant inhibition of enzyme X with an IC50 value of 25 µM.
Antioxidant ActivityDPPH assayExhibited an IC50 of 30 µM, indicating moderate antioxidant potential.
CytotoxicityMTT assayReduced cell viability in cancer cell lines by 40% at 50 µM concentration.

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal demonstrated that TMB exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests potential therapeutic applications in oncology.
  • Neuroprotective Effects : Another research effort explored the neuroprotective effects of TMB in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How is TMOP utilized as a standard in lipid peroxidation assays, and what methodological considerations are critical for accurate quantification?

TMOP is hydrolyzed under acidic conditions to generate malondialdehyde (MDA), a biomarker for oxidative stress. In spectrophotometric assays (e.g., thiobarbituric acid reactive substances, TBARS), TMOP is used to prepare calibration curves. Methodological steps include:

  • Acidic hydrolysis (e.g., 0.1 M HCl, 40°C, 60 min) to release MDA .
  • Reaction with TBA at 95–100°C to form a pink chromophore, measured at 532 nm .
  • Validation via statistical tests (e.g., Bartlett’s test for homogeneity of variances) to ensure data reproducibility .

Q. What safety protocols are essential when handling TMOP in laboratory settings?

Key safety measures include:

  • Storage in airtight containers at 2–8°C to prevent moisture-induced degradation .
  • Use of PPE (gloves, goggles) due to potential skin/eye irritation .
  • Compliance with hazard codes (e.g., P201, P202) for pre-experiment risk assessment .

Q. How is TMOP synthesized, and what are its primary applications in organic chemistry?

TMOP is synthesized via acetalization of malonaldehyde with methanol. Its primary uses include:

  • Precursor for MDA in oxidative stress studies .
  • Protecting group in carbohydrate chemistry (e.g., regioselective diacetal formation in xylose derivatives) .

Advanced Research Questions

Q. How can regioselectivity be controlled in TMOP-mediated diacetal formation for carbohydrate protection?

Regioselectivity depends on reaction conditions:

  • Solvent system : Acetonitrile with BF₃·Et₂O promotes 3,4-di-O-acetal formation in xylose derivatives .
  • Stoichiometry : Excess TMOP (1.5–2.0 eq.) improves yield of specific regioisomers .
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing side products .

Q. What experimental strategies optimize TMOP-based synthesis of heterocycles like isoxazole?

Key parameters for isoxazole synthesis (yield >90%):

  • Molar ratio : TMOP : hydroxylamine hydrochloride = 1 : 1.05 .
  • Solvent : Ultrapure water enhances reaction homogeneity and minimizes byproducts .
  • Reaction conditions : 110°C for 40 min under reflux, monitored by TLC or NMR .

Q. How should researchers address discrepancies in MDA quantification when using TMOP standards?

Discrepancies may arise from:

  • Hydrolysis efficiency : Validate via GC-MS to confirm complete MDA release .
  • Interfering compounds : Purify samples with n-butanol extraction to remove TBA-reactive impurities .
  • Statistical validation : Apply log-transformation and Kolmogorov-Smirnov tests to normalize non-Gaussian data distributions .

Q. What are the limitations of TMOP in simulating physiological MDA levels, and how can they be mitigated?

TMOP-derived MDA may not fully replicate endogenous MDA due to:

  • pH sensitivity : Hydrolysis rates vary with pH; calibrate under physiologically relevant conditions (pH 7.4) .
  • Matrix effects : Use tissue homogenate-matched calibration curves to account for lipid interference .

Q. Data Analysis & Validation

Q. How should researchers statistically validate TMOP-based assay data for publication?

  • Normality testing : Apply Kolmogorov-Smirnov test to confirm Gaussian distribution .
  • Outlier detection : Use Grubbs’ test for datasets with n < 10 .
  • Reproducibility : Report intra- and inter-assay coefficients of variation (CV < 15%) .

Q. Contradictions & Clarifications

  • TMOP vs. Tetraethoxypropane : refers to 1,1,3,3-tetraethoxypropane (CAS 122-31-6), a distinct compound from TMOP (CAS 102-52-3). Verify CAS numbers to avoid reagent misapplication .

Properties

IUPAC Name

1,1,3,3-tetramethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARNSZGZUTMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354785
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5744-65-0
Record name 1,1,3,3-tetramethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethoxybutane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,3,3-Tetramethoxybutane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1,3,3-Tetramethoxybutane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,1,3,3-Tetramethoxybutane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,1,3,3-Tetramethoxybutane
Reactant of Route 6
Reactant of Route 6
1,1,3,3-Tetramethoxybutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.